Cas no 443292-90-8 ((Quinoxalin-6-yloxy)acetic acid)
(Quinoxalin-6-yloxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- ChemDiv2_003331
- (quinoxalin-6-yloxy)acetic acid
- HMS1378H09
- 2-(Quinoxalin-6-yloxy)acetic acid
- STK048362
- (Quinoxalin-6-yloxy)acetic acid
-
- Inchi: 1S/C10H8N2O3/c13-10(14)6-15-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14)
- InChI Key: RGEKLKKRSPZDSM-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1C=CC2C(C=1)=NC=CN=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- XLogP3: 1.4
- Topological Polar Surface Area: 72.3
(Quinoxalin-6-yloxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222029-5g |
2-(Quinoxalin-6-yloxy)acetic acid |
443292-90-8 | 97% | 5g |
$818 | 2021-08-04 | |
| Chemenu | CM222029-10g |
2-(Quinoxalin-6-yloxy)acetic acid |
443292-90-8 | 97% | 10g |
$1169 | 2021-08-04 | |
| Chemenu | CM222029-1g |
2-(Quinoxalin-6-yloxy)acetic acid |
443292-90-8 | 97% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651814-5g |
2-(Quinoxalin-6-yloxy)acetic acid |
443292-90-8 | 98% | 5g |
¥13629.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651814-10g |
2-(Quinoxalin-6-yloxy)acetic acid |
443292-90-8 | 98% | 10g |
¥15573.00 | 2024-05-13 |
(Quinoxalin-6-yloxy)acetic acid Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (Quinoxalin-6-yloxy)acetic acid
Introduction to (Quinoxalin-6-yloxy)acetic Acid and Its Significance in Modern Chemical Research
Compound with the CAS number 443292-90-8 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and chemical research. The molecular structure of this compound, specifically identified as (Quinoxalin-6-yloxy)acetic acid, presents a unique framework that has opened new avenues for exploration in drug discovery and molecular biology. This introduction aims to provide a comprehensive overview of the compound, its properties, applications, and the latest research findings that underscore its importance.
The core structure of (Quinoxalin-6-yloxy)acetic acid consists of a quinoxaline ring system linked to an acetic acid moiety through an oxygen atom. This configuration endows the compound with distinct chemical and biological properties that make it a valuable candidate for further study. Quinoxalines are well-known for their role in various biological processes and have been extensively studied for their potential as therapeutic agents. The introduction of the acetic acid group enhances the compound's solubility and reactivity, making it more amenable to various synthetic modifications.
In recent years, there has been a surge in research focused on developing novel compounds that can interact with biological targets in innovative ways. (Quinoxalin-6-yloxy)acetic acid, with its unique structural features, has emerged as a promising candidate in this domain. One of the most compelling aspects of this compound is its ability to modulate enzyme activity and cellular signaling pathways. This property has been particularly intriguing for researchers working on developing treatments for neurological disorders, where precise modulation of cellular communication is crucial.
Recent studies have demonstrated that derivatives of quinoxaline have significant potential in combating various diseases. For instance, research published in leading scientific journals has highlighted the anti-inflammatory and antioxidant properties of certain quinoxaline-based compounds. These findings have spurred further investigation into the effects of (Quinoxalin-6-yloxy)acetic acid on inflammatory pathways and oxidative stress, which are key factors in many chronic diseases.
The synthesis of (Quinoxalin-6-yloxy)acetic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the quinoxaline ring system, followed by functionalization to introduce the acetic acid moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations. These methods not only improve the overall yield but also minimize unwanted byproducts, making the process more sustainable and scalable.
The pharmacological profile of (Quinoxalin-6-yloxy)acetic acid has been extensively evaluated through both in vitro and in vivo studies. Initial experiments have shown that this compound exhibits significant binding affinity to certain enzymes and receptors, suggesting its potential as a lead compound for drug development. Additionally, preliminary toxicology studies indicate that it is well-tolerated at moderate doses, which is a critical factor for any potential therapeutic agent.
One of the most exciting areas of research involving (Quinoxalin-6-yloxy)acetic acid is its application in oncology. Studies have shown that quinoxaline derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. The acetic acid group further enhances this effect by facilitating better cell membrane permeability, allowing the compound to reach its target more effectively. These findings have prompted researchers to explore (Quinoxalin-6-yloxy)acetic acid as a potential candidate for developing novel anticancer therapies.
The compound's interaction with biological systems also opens up possibilities in regenerative medicine. Researchers are investigating how quinoxaline-based compounds can stimulate cell proliferation and differentiation, which could be beneficial for tissue repair and regeneration. This area of research is particularly promising given the growing demand for effective treatments for degenerative diseases.
In conclusion, (Quinoxalin-6-yloxy)acetic acid (CAS no 443292-90-8) represents a significant advancement in chemical research with its unique structural features and versatile applications. The ongoing studies highlight its potential in various therapeutic areas, including oncology, neurology, and regenerative medicine. As research continues to uncover new aspects of this compound's properties and mechanisms of action, it is poised to play a crucial role in the development of next-generation pharmaceuticals.
443292-90-8 ((Quinoxalin-6-yloxy)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)